molecular formula C17H15N5 B14277244 3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine CAS No. 161830-21-3

3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine

Cat. No.: B14277244
CAS No.: 161830-21-3
M. Wt: 289.33 g/mol
InChI Key: UHJXDBQOKCVCFQ-UHFFFAOYSA-N
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Description

3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine is a heterocyclic compound that belongs to the quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and pharmacology . This compound features a fused benzene ring with an imidazoquinazoline structure, making it a unique scaffold for various therapeutic applications.

Preparation Methods

The synthesis of 3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine can be achieved through several synthetic routes. One common method involves the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction conditions typically include the use of a catalyst and controlled temperature to facilitate the formation of the desired product. Industrial production methods may involve microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and efficiency .

Chemical Reactions Analysis

3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified quinazoline derivatives with different functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an antimicrobial, antimalarial, and anticancer agent . In medicine, it is being investigated for its potential to inhibit various enzymes and pathways involved in disease processes. Industrial applications include its use in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby disrupting cellular processes and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine can be compared with other quinazoline derivatives such as etaqualone, methoxyqualone, and mecloqualone . These compounds share a similar quinazoline core structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

161830-21-3

Molecular Formula

C17H15N5

Molecular Weight

289.33 g/mol

IUPAC Name

3-methyl-N-(3-methylphenyl)imidazo[4,5-g]quinazolin-8-amine

InChI

InChI=1S/C17H15N5/c1-11-4-3-5-12(6-11)21-17-13-7-15-16(22(2)10-20-15)8-14(13)18-9-19-17/h3-10H,1-2H3,(H,18,19,21)

InChI Key

UHJXDBQOKCVCFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)N=CN4C

Origin of Product

United States

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